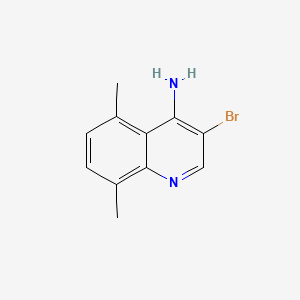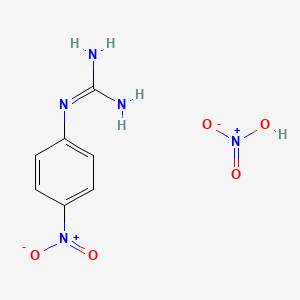
1-(4-ニトロフェニル)グアニジン硝酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)guanidine nitrate is an organic compound with the molecular formula C7H9N5O5 It is a derivative of guanidine, featuring a nitrophenyl group attached to the guanidine moiety
科学的研究の応用
1-(4-Nitrophenyl)guanidine nitrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its guanidine moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Guanidines, in general, play key roles in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .
Mode of Action
For instance, they serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Biochemical Pathways
Guanidines are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The compound’s molecular weight is 24318 , which could influence its bioavailability.
Result of Action
Guanidines, in general, play key roles in various biological functions .
Action Environment
A study has shown that guanidine nitrate can degrade upon exposure to nitrogen oxide gases in a humid environment .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)guanidine nitrate can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with cyanamide, followed by nitration. The reaction typically involves:
Step 1: Reaction of 4-nitroaniline with cyanamide in the presence of a base to form 1-(4-nitrophenyl)guanidine.
Industrial Production Methods: Industrial production of 1-(4-nitrophenyl)guanidine nitrate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 1-(4-Nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 1-(4-aminophenyl)guanidine nitrate.
Substitution: Formation of substituted guanidine derivatives.
類似化合物との比較
1-(4-Aminophenyl)guanidine nitrate: Similar structure but with an amino group instead of a nitro group.
1-(4-Methylphenyl)guanidine nitrate: Similar structure but with a methyl group instead of a nitro group.
1-(4-Chlorophenyl)guanidine nitrate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-(4-Nitrophenyl)guanidine nitrate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, the nitro group may enhance the compound’s biological activity compared to its analogs .
特性
IUPAC Name |
nitric acid;2-(4-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYYGKJQOLCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
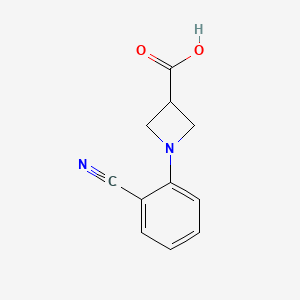
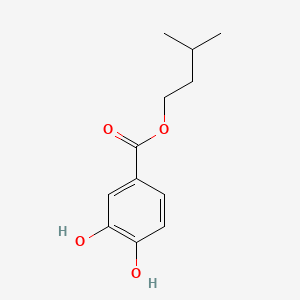
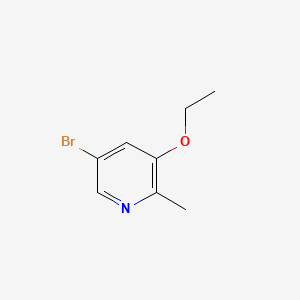
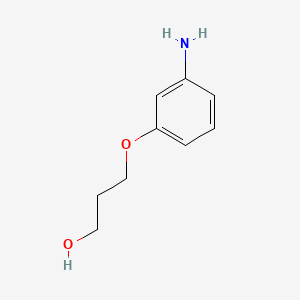
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)
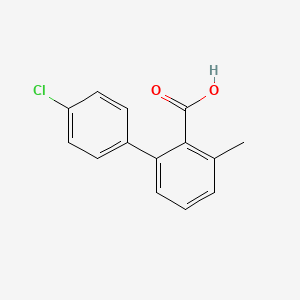
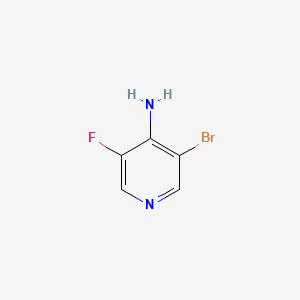
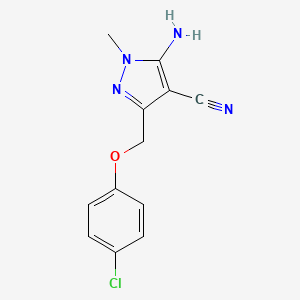
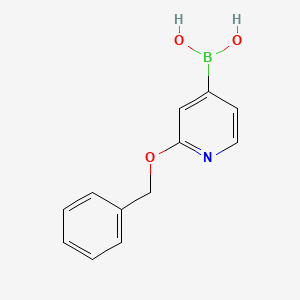


![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)
